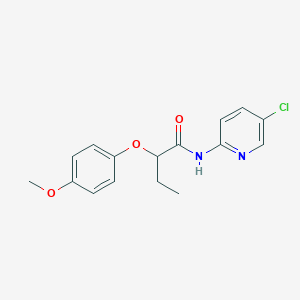
N-(4-bromophenyl)-N'-(2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-(2-phenylethyl)ethanediamide, also known as 4-Br-α-phenylacetoacetamide (BPAA), is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of α-phenylacetoacetamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BPAA is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation induces a change in the electronic structure of BPAA, resulting in the observed fluorescence. The exact mechanism of complex formation and fluorescence emission is still under investigation.
Biochemical and Physiological Effects
BPAA has been shown to have low toxicity and does not exhibit any significant biochemical or physiological effects. However, its potential use as a metal ion sensor in biological systems requires further investigation to determine its compatibility with living cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BPAA in lab experiments include its high selectivity for metal ions, strong fluorescence, and ease of synthesis. However, its limitations include its potential toxicity and the need for further investigation into its compatibility with biological systems.
Orientations Futures
There are several future directions for BPAA research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential use as a metal ion sensor in biological systems, and the study of its interactions with other molecules. Additionally, the development of new applications for BPAA, such as its use in drug delivery or as a catalyst, is an area of interest for future research.
Conclusion
In conclusion, BPAA is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its high selectivity for metal ions and strong fluorescence make it a potential candidate for the development of metal ion sensors. However, further investigation is needed to determine its compatibility with biological systems and its potential toxicity. The development of new synthesis methods and applications for BPAA is an area of interest for future research.
Méthodes De Synthèse
BPAA can be synthesized using various methods, including the reaction of 4-bromobenzoyl chloride with 2-phenylethylamine followed by the reaction with ethylenediamine. Another method involves the reaction of 4-bromobenzoyl chloride with 2-phenylethylamine followed by the reaction with ethylenediamine and sodium hydride. These methods have been used to synthesize BPAA with high yields and purity.
Applications De Recherche Scientifique
BPAA has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BPAA is its use as a fluorescent probe for the detection of metal ions. BPAA has been shown to selectively bind to metal ions such as copper, zinc, and iron, and the resulting complex exhibits strong fluorescence. This property makes BPAA a potential candidate for the development of metal ion sensors.
Propriétés
IUPAC Name |
N'-(4-bromophenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-6-8-14(9-7-13)19-16(21)15(20)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESSYKKBKSLWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956391.png)


![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4956404.png)
![5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4956416.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4956453.png)
![1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4956461.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4956468.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4956470.png)
![N-[3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4956481.png)
![3-({4-[2-(4-bromophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B4956488.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4956492.png)
![1-ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4956503.png)
